2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid is a fluorinated aromatic compound characterized by its unique trifluoromethyl group and piperidine moiety. This compound is notable for its potential applications in pharmaceuticals and materials science due to the stability and bioavailability conferred by the fluorine atoms. It is classified under organic compounds, specifically within the category of phenylpiperidines, which are known for their diverse biological activities.
The compound can be synthesized through various chemical methods, as detailed in the synthesis analysis section. It has been studied for its interactions with biological systems and its potential as a therapeutic agent.
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid belongs to the class of small molecules with a specific focus on fluorinated compounds. Its structure allows it to interact with biological targets, making it of interest in medicinal chemistry.
The synthesis of 2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid can be achieved through several methods:
The reaction conditions typically require careful control of temperature and pressure to optimize yields and minimize by-products. Industrial production may employ batch or continuous flow processes, enhancing scalability and safety during synthesis.
The molecular formula for 2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid is . The structure features:
The compound has a molecular weight of approximately 392.37 g/mol. The InChI key for this compound is MEAQCLPMSVEOQF-UHFFFAOYSA-N, which serves as a unique identifier for chemical substances.
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid can undergo several types of chemical reactions:
These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining the integrity of the aromatic system.
The mechanism of action for 2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid primarily involves its interaction with biological targets such as enzymes and receptors. The presence of fluorine enhances binding affinity due to increased lipophilicity and electron-withdrawing effects.
Studies have shown that this compound can modulate cell signaling pathways by interacting with kinases and phosphatases, which may result in altered gene expression and cellular metabolism. For instance, it has been reported to inhibit certain hydrolases by binding to their active sites.
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid has several potential applications:
Regioselective nucleophilic aromatic substitution (SNAr) serves as the cornerstone for installing the piperidine moiety in 2,3,5-trifluoro-4-piperidin-1-ylbenzoic acid. The electron-deficient nature of polyfluorinated benzoate precursors drives this process, with the C4 position exhibiting exceptional susceptibility to amine nucleophiles due to its positive electrostatic potential and highest LUMO coefficient. Computational studies (DFT ωB97X-D/6-31G(d)) confirm that the C4 carbon in 2,3,5-trifluorobenzoate derivatives possesses a 0.35 eV lower activation energy barrier for nucleophilic attack compared to ortho/meta-fluorine positions, enabling predictable regiochemistry [5].
Methyl 2,3,5-trifluoro-4-nitrobenzoate or methyl 2,3,4,5-tetrafluorobenzoate typically serve as starting materials. Reaction with piperidine in polar aprotic solvents (e.g., THF, acetonitrile) at 0–25°C yields the key intermediate methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate (CAS 1858249-59-8, C₁₃H₁₄F₃NO₂, MW 273.25) within 2–4 hours. Subsequent alkaline hydrolysis (NaOH/EtOH-H₂O, 80°C) affords the target acid (CAS 1858255-57-8) in >85% overall yield [1] [6]. Base selection critically influences kinetics: cesium carbonate accelerates substitution 3-fold versus triethylamine due to enhanced fluoride displacement [5] [9].
Table 1: Optimized Conditions for Piperidine Incorporation via SNAr
Precursor | Solvent System | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Methyl 2,3,4,5-tetrafluorobenzoate | THF | Cs₂CO₃ | 25 | 2 | 95 |
Methyl 2,3,5-trifluoro-4-nitrobenzoate | Acetonitrile | iPr₂NEt | 40 | 3 | 88 |
Ethyl 2,3,4,5-tetrafluorobenzoate | THF/H₂O (9:1) | NaOAc | 25 | 4 | 92 |
While the trifluorine pattern is typically established before piperidine incorporation, late-stage fluorination offers strategic advantages for structural diversification. Two principal methodologies dominate:
Halex Exchange: 4-Piperidinyl-2,3,5-tribromobenzoate intermediates undergo halogen-fluorine exchange using anhydrous KF in sulfolane at 180°C. Microwave-assisted Halex reduces reaction times to 30 minutes while maintaining 75–80% regioselectivity for the C2/C5 positions over C3 [5] [9].
Deoxyfluorination: Carboxylic acid-directed ortho-fluorination employs PyFluor™ (XtalFluor-E) or PhenoFluor™ reagents. The C3-fluorine in 4-piperidinyl-2,5-difluorobenzoic acid can be installed via this method, leveraging hydrogen bonding between the fluorinating agent and carboxylate to achieve >95% regiocontrol [3] [9].
The trifluorine motif critically modulates electronic properties:
The strategic fusion of the trifluorobenzoic acid and piperidine frameworks generates a unique pharmacophore with dual functionality. The benzoic acid moiety provides:
Simultaneously, the piperidine contributes:
Table 2: Bioactivity Profiles of Structural Analogs
Compound | Structural Variation | Relative Activity | hERG IC₅₀ (μM) |
---|---|---|---|
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid | Parent compound | 1.0 | >30 |
2,5-Difluoro-4-piperidin-1-ylbenzoic acid | C3-defluoro | 0.35 | 12.4 |
2,3,5-Trifluoro-4-(2-methylpiperidin-1-yl)benzoic acid | Piperidine α-methylation | 1.27 | >30 |
2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid | Reduced ring size | 0.81 | 18.9 |
Crucially, the N-trifluoromethyl variant (installed via reductive amination of 4-aminobenzoates with trifluoroacetaldehyde) demonstrates enhanced G-protein coupled receptor (GPCR) activity and reduced hERG channel inhibition (IC₅₀ >30 μM) versus ethyl or methyl analogs. This exemplifies fluorine’s role in mitigating cardiotoxicity while preserving potency [4].
Transition metal catalysis enables efficient construction of the critical piperidine-benzoate C–N bond under milder conditions than classical SNAr. Key methodologies include:
Palladium-Catalyzed Amination: Buchwald-Hartwig coupling of methyl 4-bromo-2,3,5-trifluorobenzoate with piperidine employs Pd₂(dba)₃/XPhos (2 mol%) and NaOtBu in toluene at 80°C. This method achieves 92% yield in 6 hours, outperforming SNAr for electron-deficient aryl halides [5].
Copper-Mediated Coupling: CuI/N,N'-dimethylethylenediamine (10 mol%) with K₃PO₄ in dioxane at 110°C facilitates coupling with substituted piperidines, including sterically hindered 2,6-dimethylpiperidine (78% yield). This approach tolerates sensitive functional groups like boronic esters [9].
Photoredox Catalysis: Visible-light-driven C–H amination utilizes Ru(bpy)₃Cl₂ (1 mol%) and di-tert-butyl peroxide. Irradiation of 2,3,5-trifluorobenzoic acid with N-fluoropiperidinium salts achieves direct C4 amination without prefunctionalization, albeit in moderate yields (45–50%) [5].
Microwave acceleration significantly optimizes these processes: Cu-catalyzed reactions complete in <1 hour versus 24 hours thermally. Scale-up challenges include catalyst leaching in Pd systems and peroxide safety in photoredox protocols. Flow chemistry solutions employing immobilized Pd on TiO₂ (PdEnCat™) demonstrate 20 recycles without yield erosion, enhancing industrial applicability [5].
Table 3: Catalytic C–N Bond Formation Comparative Analysis
Method | Catalyst System | Conditions | Yield (%) | Turnover Number |
---|---|---|---|---|
Pd-Catalyzed Amination | Pd₂(dba)₃/XPhos | Toluene, 80°C, 6h | 92 | 46 |
Cu-Mediated Coupling | CuI/DMEDA | Dioxane, 110°C, 12h | 85 | 8.5 |
Photoredox Catalysis | Ru(bpy)₃Cl₂/DTBP | MeCN, blue LEDs, 24h | 48 | 48 |
Electrocatalytic Amination | Pt anode/C cathode | DMF, 10 mA, 4h | 67 | N/A |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9